molecular formula C8H6BrFN2 B12339644 6-Bromo-7-fluoro-1-methyl-indazole

6-Bromo-7-fluoro-1-methyl-indazole

Cat. No.: B12339644
M. Wt: 229.05 g/mol
InChI Key: QILINNGCZVMXOL-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1-methyl-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, and a methyl group at the 1st position. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-methyl-indazole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor indazole compound. For instance, starting with 1-methyl-indazole, bromination and fluorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the bromine and fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-methyl-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-7-fluoro-1-methyl-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-methyl-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-fluoro-2-methyl-indazole
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 1H-Indazole, 6-bromo-7-fluoro-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Uniqueness

6-Bromo-7-fluoro-1-methyl-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

6-bromo-7-fluoro-1-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

QILINNGCZVMXOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)Br)C=N1

Origin of Product

United States

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